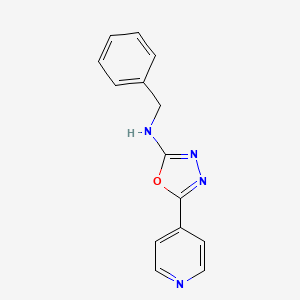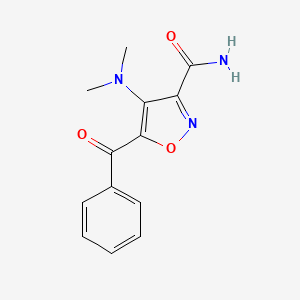
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, followed by further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and pyrrole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole-2,5-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole derivatives: Compounds containing the pyrrole ring, such as pyrrolopyrazines, which exhibit various biological activities.
Cyclopropyl compounds: Molecules with cyclopropyl groups, known for their unique chemical reactivity.
Carbamates: A class of compounds with the carbamate functional group, used in pharmaceuticals and pesticides.
Uniqueness
(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H25N3O4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-11(19-16(23)24-17(2,3)4)15(22)20(12-7-8-12)10-14(21)13-6-5-9-18-13/h5-6,9,11-12,18H,7-8,10H2,1-4H3,(H,19,23)/t11-/m0/s1 |
Clave InChI |
QDQKTRYYXNTQTE-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


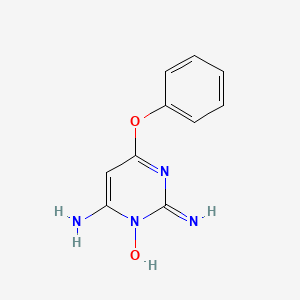

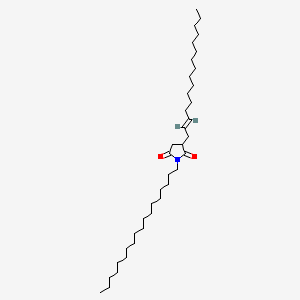
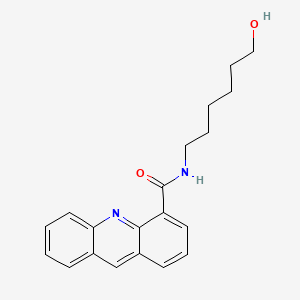

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
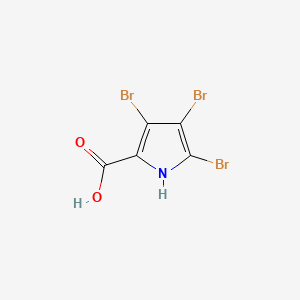

![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

